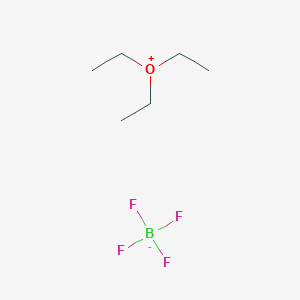
Tetrafluoroborato de trietil oxonio
Descripción general
Descripción
Triethyloxonium tetrafluoroborate, also known as Triethyloxonium tetrafluoroborate, is a useful research compound. Its molecular formula is C6H15BF4O and its molecular weight is 189.99 g/mol. The purity is usually 95%.
The exact mass of the compound Triethyloxonium tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176023. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Boron Compounds - Boric Acids - Borates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Triethyloxonium tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethyloxonium tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Eliminación de Cloruro durante la Síntesis de N-Carboxianhidrido de Sarcosina El tetrafluoroborato de trietil oxonio se utiliza en la síntesis de N-Carboxianhidrido de Sarcosina (Sar-NCA) para enfocarse en las impurezas de aminoácidos y cloruros. Ayuda a evitar la sublimación de Sar-NCA . La sal de Meerwein, this compound, se utiliza para eliminar las impurezas de cloruro mediante la unión covalente y la conversión de los iones cloruro en productos volátiles en un solo paso .
Preparación de Ésteres de Amino
El this compound se puede utilizar para preparar ésteres de amino haciendo reaccionar con lactamas seguido de hidrólisis .
Preparación de Imidazolinas Sustituidas
Este compuesto se utiliza en la preparación de imidazolinas sustituidas a partir de aziridinas y nitrilos a través de una reacción de cicloadición [3+2] .
4. N-Alquilación de Ésteres Metílicos de N-ArilSulfonil-α-Aminoácidos El this compound se utiliza para la N-alquilación de una serie de ésteres metílicos de N-aril sulfonil-α-aminoácidos que tienen sustituyentes variables en la posición 4 del anillo aromático de la sulfonamida .
Agente Alquilante Potente
El this compound se utiliza como un potente agente alquilante, especialmente para la etilation .
6. Modificación de Residuos de Carboxilo en Proteínas Se utiliza para la modificación de residuos de carboxilo en proteínas .
Mecanismo De Acción
Target of Action
Triethyloxonium tetrafluoroborate, often referred to as Meerwein’s reagent or Meerwein’s salt , is a powerful alkylating agent . Its primary targets are molecules with nucleophilic sites, such as carboxyl residues in proteins , where it can donate an ethyl group.
Mode of Action
The compound interacts with its targets through alkylation . Alkylation involves the transfer of an alkyl group from the triethyloxonium ion to the nucleophilic site on the target molecule . This reaction results in the modification of the target molecule, such as the esterification of carboxylic acids .
Biochemical Pathways
The exact biochemical pathways affected by Triethyloxonium tetrafluoroborate can vary depending on the specific targets within a given biological system. One notable pathway is the esterification of carboxylic acids . The compound can convert carboxylic acids into esters, which can have significant downstream effects, such as altering the properties of proteins or other biomolecules .
Pharmacokinetics
It is worth noting that the compound is non-volatile and releases strong acid upon contact with water .
Result of Action
The molecular and cellular effects of Triethyloxonium tetrafluoroborate’s action largely depend on the specific targets and biological context. For instance, it can modify carboxyl residues in proteins , potentially altering their structure and function.
Action Environment
The action of Triethyloxonium tetrafluoroborate can be influenced by various environmental factors. For example, its reactivity can be affected by the pH and the presence of water, as it releases strong acid upon contact with water .
Safety and Hazards
Triethyloxonium tetrafluoroborate is a very strong alkylating agent, although the hazards are diminished because it is non-volatile . It releases strong acid upon contact with water . When heated to decomposition, it emits toxic vapors of boron and Fí . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness .
Análisis Bioquímico
Biochemical Properties
Triethyloxonium tetrafluoroborate is a powerful ethylating agent . It is used for the modification of carboxyl residues in proteins . It is also involved in the preparation of amino esters from lactams .
Molecular Mechanism
Triethyloxonium tetrafluoroborate acts as a strong alkylating agent . Alkylation involves the transfer of an alkyl group from the alkylating agent to a biomolecule, which can alter the biomolecule’s function. This process can lead to changes in gene expression, enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
Triethyloxonium tetrafluoroborate does not have a long shelf-life at room temperature. It degrades by hydrolysis . The degradation products include diethyl ether and ethanol .
Propiedades
IUPAC Name |
triethyloxidanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O.BF4/c1-4-7(5-2)6-3;2-1(3,4)5/h4-6H2,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDQMLLDOVRSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[O+](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883372 | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368-39-8 | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=368-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176023 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxonium, triethyl-, tetrafluoroborate(1-) (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Triethyloxonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triethyloxonium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIETHYLOXONIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0B19DD36J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
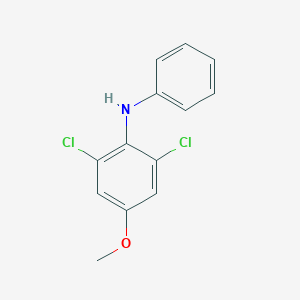
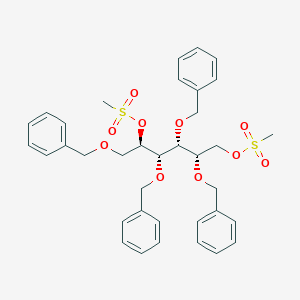


![2-chloro-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B20006.png)

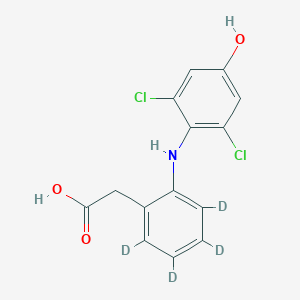
![2-(2-Ethoxyphenyl)-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B20012.png)
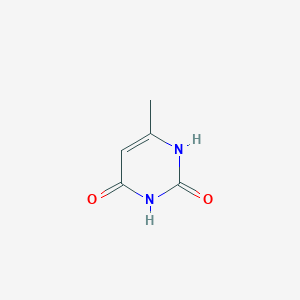
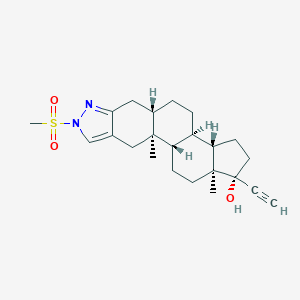
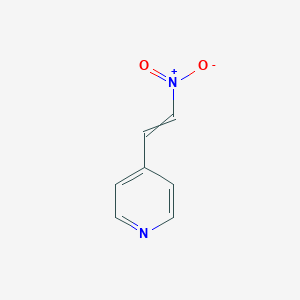
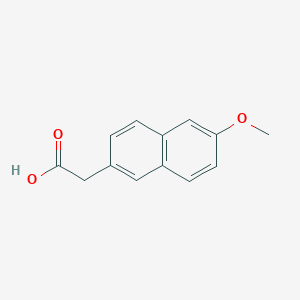
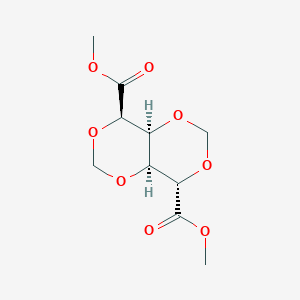
![Dimethyl 4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-dicarboxylate](/img/structure/B20036.png)
